3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a pyridine group. Its diverse functional groups make it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of the compound, are known to play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The search results suggest that similar compounds have shown acceptable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to produce loss of cell viability in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the piperazine and pyridine groups through various coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions usually involve temperatures ranging from room temperature to reflux, depending on the specific step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine and pyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the methoxy group may yield a phenol or aldehyde, while reduction of the sulfonyl group may produce a thiol.
Scientific Research Applications
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- 3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Uniqueness
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-30-19-7-5-18(6-8-19)25-11-13-26(14-12-25)32(28,29)20-9-15-31-21(20)22(27)24-16-17-4-2-3-10-23-17/h2-10,15H,11-14,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZGWQHQOZJKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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